N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine is an organic compound with the molecular formula C13H17N3. This compound features a benzyl group attached to a methanamine moiety, which is further connected to an ethyl-substituted pyrazole ring. The presence of the pyrazole ring makes this compound interesting for various chemical and biological applications due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 1-ethyl-4-formylpyrazole in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yields.
Another approach involves the use of a palladium-catalyzed coupling reaction between benzyl chloride and 1-ethyl-4-pyrazolylmethanamine. This method requires the presence of a base such as potassium carbonate and a palladium catalyst, typically conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.
Major Products Formed
Oxidation: N-oxide derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives with altered functional groups.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine can be compared with other similar compounds, such as:
N-benzyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
N-benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Contains a phenyl group on the pyrazole ring, which may alter its reactivity and biological activity.
N-benzyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine: Features a propyl group on the pyrazole ring, potentially affecting its chemical properties and applications.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-11-13(10-15-16)9-14-8-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCIKDBVIWSHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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